molecular formula C12H13NO B8586975 1-(2-Cyanoethyl)isochroman

1-(2-Cyanoethyl)isochroman

Cat. No.: B8586975
M. Wt: 187.24 g/mol
InChI Key: HUHVUCNGFFEBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoethyl)isochroman is a substituted isochroman derivative featuring a cyanoethyl (-CH₂CH₂CN) group at the 1-position of the isochroman scaffold. Isochromans are oxygen-containing heterocycles with a benzene ring fused to a tetrahydropyran moiety, making them structurally versatile for chemical modifications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isochromen-1-yl)propanenitrile

InChI

InChI=1S/C12H13NO/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12H,3,6-7,9H2

InChI Key

HUHVUCNGFFEBPP-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isochroman Derivatives

Structural and Substituent Effects

Isochroman derivatives vary significantly based on substituents at the 1-position. Key analogs include:

  • 1-(3-Bromothiophen-2-yl)isochroman (3h) : Heteroaromatic substitution, introducing halogen-mediated reactivity .
  • 1-(2-Chlorophenyl)-6-methoxyisochroman : Combines chloro and methoxy groups for dual electronic effects .
  • Hydroxytyrosol isochroman derivatives: Feature phenolic hydroxyl groups, conferring antioxidant properties .

1-(2-Cyanoethyl)isochroman distinguishes itself with a cyano group, a strong electron-withdrawing substituent. This contrasts with electron-donating groups (e.g., methoxy in ) or bulky aryl systems (e.g., naphthyl in ), which may enhance stability or alter solubility.

Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Key Property Influence
1-(2-Cyanoethyl)isochroman -CH₂CH₂CN Electron-withdrawing Increased polarity, potential metabolic stability
1-(Naphthalen-1-yl)isochroman Naphthyl Electron-neutral Enhanced lipophilicity, π-π interactions
1-(3-Bromothiophen-2-yl)isochroman 3-Bromo-thiophene Weakly electron-withdrawing Halogen bonding, cross-coupling reactivity
Hydroxytyrosol isochroman -OH Electron-donating Antioxidant activity, hydrogen bonding

Physicochemical Properties

Melting points and spectral data highlight substituent-driven differences:

  • 3g : Melting point 122–123°C; IR peaks at 1600 cm⁻¹ (C=C stretch) .
  • 3h : Melting point 86–87°C; ¹H NMR δ 7.45 (thiophene proton) .
  • Hydroxytyrosol derivatives : Exhibit broad O–H stretches (~3400 cm⁻¹) in IR .

The cyanoethyl group in 1-(2-Cyanoethyl)isochroman would introduce a strong C≡N IR stretch (~2250 cm⁻¹) and deshielded NMR signals for adjacent CH₂ groups. Its melting point is expected to be lower than aryl-substituted analogs due to reduced crystallinity.

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